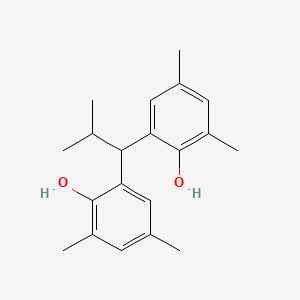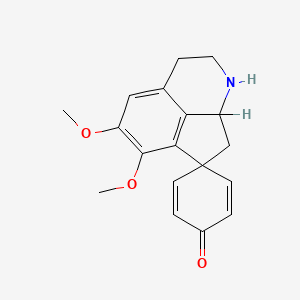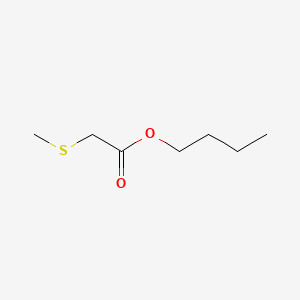
Butyl (methylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(methylsulfanyl)acetate is a carboxylic ester obtained by the formal condensation of the carboxy group of (methylthio)acetic acid with butan-1-ol. It has a role as a metabolite. It is a carboxylic ester and a methyl sulfide. It derives from a (methylthio)acetic acid.
Aplicaciones Científicas De Investigación
Gas Phase Elimination Reactions : Research by Chuchani, Martín, and Dominguez (1987) explored the gas phase elimination of 4-(methylthio)-1-butyl acetate. They found that the reaction is homogeneous, unimolecular, and follows a first-order rate law, suggesting potential applications in chemical synthesis processes under specific conditions (Chuchani, Martín, & Dominguez, 1987).
Synthesis of o-Aminophenylacetates : Johnson and Aristoff (1990) developed a procedure for synthesizing o-aminophenylacetates, utilizing tert-butyl ester of (methylthio) acetic acid. This indicates its use in complex organic syntheses (Johnson & Aristoff, 1990).
Butyl Acetate Production : Luyben (2011) described the production of butyl acetate, involving the reaction of methyl acetate with butanol. This research highlights its role in industrial processes, particularly in the synthesis of solvents used in various industries (Luyben, 2011).
Catalysis in Acetalization and Thioacetalization : A study by Gupta et al. (2007) used 1-Butyl-3-methylimidazolium hydrogen sulfate for the acetalization/thioacetalization of carbonyl compounds, demonstrating the catalytic applications of related compounds in organic chemistry (Gupta, Sonu, Kad, & Singh, 2007).
Study of Sol-Gel Transitions : The research by Fang, Brown, and Koňák (1991) on the poly(methyl methacrylate)/butyl acetate system using quasielastic light scattering spectroscopy provides insights into the critical dynamical behavior near the sol-gel transition, useful in material science (Fang, Brown, & Koňák, 1991).
Polysulfide Derivatives Research : Duan et al. (2002) identified new sulfide derivatives from Ferula foetida, including compounds related to butyl (methylthio)acetate, expanding knowledge in natural product chemistry and potential pharmaceutical applications (Duan et al., 2002).
Acetate Technology in Reactive Distillation : Research by Scala, Götze, and Moritz (2002) on acetate technology using reactive distillation highlights its application in synthesizing solvents like ethyl and butyl acetate (Scala, Götze, & Moritz, 2002).
Branched-Chain Ester Production : Yuan, Mishra, and Ching (2016) focused on engineering Saccharomyces cerevisiae for high-level production of branched-chain esters, demonstrating its biotechnological applications (Yuan, Mishra, & Ching, 2016).
Propiedades
Número CAS |
67746-25-2 |
|---|---|
Nombre del producto |
Butyl (methylthio)acetate |
Fórmula molecular |
C7H14O2S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
butyl 2-methylsulfanylacetate |
InChI |
InChI=1S/C7H14O2S/c1-3-4-5-9-7(8)6-10-2/h3-6H2,1-2H3 |
Clave InChI |
QXJSYAFLDDZIQI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CSC |
SMILES canónico |
CCCCOC(=O)CSC |
Otros números CAS |
67746-25-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

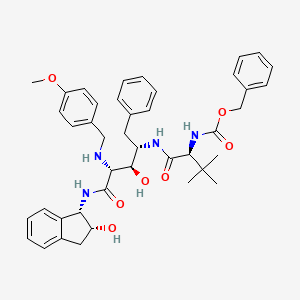
![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

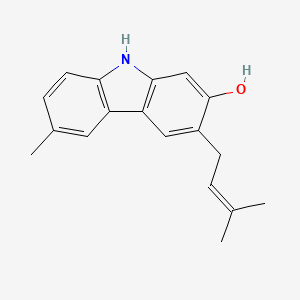

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
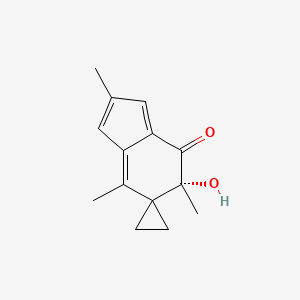
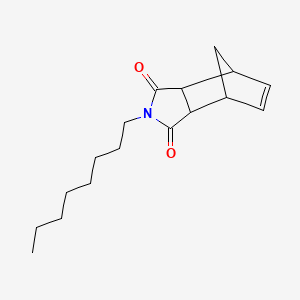
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
